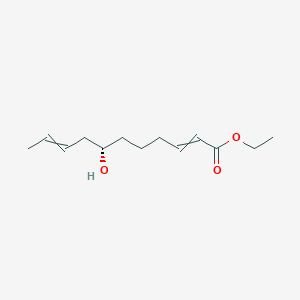
Ethyl (7S)-7-hydroxyundeca-2,9-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (7S)-7-hydroxyundeca-2,9-dienoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a hydroxy group at the seventh position and two double bonds at the second and ninth positions of the undecane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (7S)-7-hydroxyundeca-2,9-dienoate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (7S)-7-hydroxyundeca-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or other ester derivatives.
Applications De Recherche Scientifique
Ethyl (7S)-7-hydroxyundeca-2,9-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl (7S)-7-hydroxyundeca-2,9-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and ester functionality play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Ethyl (7S)-7-hydroxyundeca-2,9-dienoate can be compared with other similar compounds, such as:
Ethyl (7S)-7-hydroxydecanoate: Lacks the double bonds present in this compound, resulting in different chemical reactivity and biological activity.
Ethyl (7S)-7-hydroxyundeca-2,4-dienoate: Has double bonds at different positions, which may affect its stability and reactivity.
Ethyl (7S)-7-hydroxyundeca-2,9-dienoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
This compound stands out due to its unique combination of functional groups and double bonds, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
675580-75-3 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
ethyl (7S)-7-hydroxyundeca-2,9-dienoate |
InChI |
InChI=1S/C13H22O3/c1-3-5-9-12(14)10-7-6-8-11-13(15)16-4-2/h3,5,8,11-12,14H,4,6-7,9-10H2,1-2H3/t12-/m1/s1 |
Clé InChI |
NZZZNEULKJXPSL-GFCCVEGCSA-N |
SMILES isomérique |
CCOC(=O)C=CCCC[C@@H](CC=CC)O |
SMILES canonique |
CCOC(=O)C=CCCCC(CC=CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
![N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B12530252.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene](/img/structure/B12530263.png)
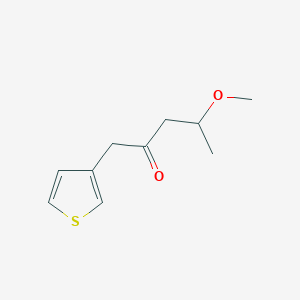


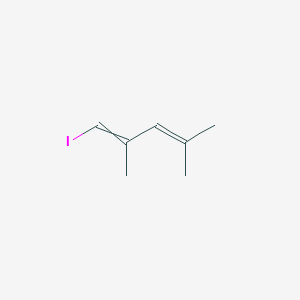
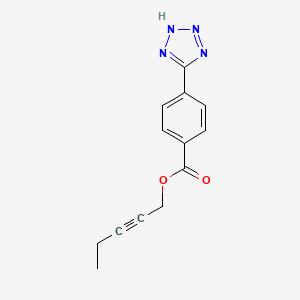
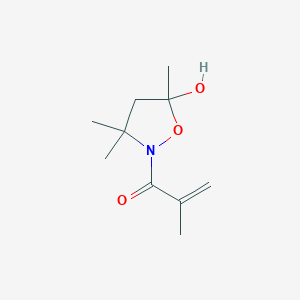
![2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine](/img/structure/B12530293.png)
![2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B12530304.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)


